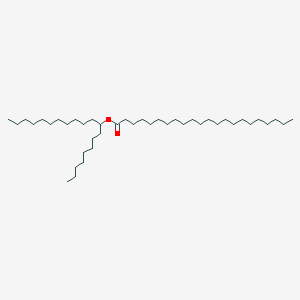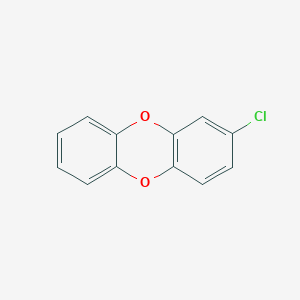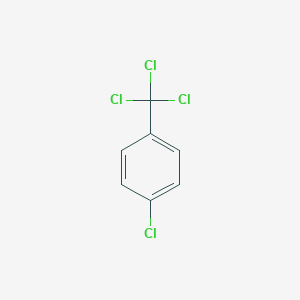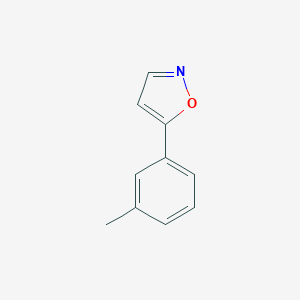
5-(m-Tolyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(m-Tolyl)isoxazole, also known as 5-MTI, is a heterocyclic compound that belongs to the isoxazole family. It is widely used in scientific research due to its unique chemical structure and biological properties.
Mécanisme D'action
The mechanism of action of 5-(m-Tolyl)isoxazole is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins play a role in inflammation and pain, and inhibition of COX-2 can lead to reduced inflammation and pain.
Effets Biochimiques Et Physiologiques
5-(m-Tolyl)isoxazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, 5-(m-Tolyl)isoxazole has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(m-Tolyl)isoxazole in lab experiments is its unique chemical structure, which allows for the study of isoxazole derivatives in biological systems. Additionally, 5-(m-Tolyl)isoxazole has been shown to have various biological activities, making it a useful tool for studying the effects of isoxazole derivatives on biological processes. However, one limitation of using 5-(m-Tolyl)isoxazole is its limited solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
There are several potential future directions for research on 5-(m-Tolyl)isoxazole. One area of interest is the development of novel 5-(m-Tolyl)isoxazole derivatives with improved solubility and/or biological activity. Additionally, further studies are needed to fully understand the mechanism of action of 5-(m-Tolyl)isoxazole and its potential as a treatment for various diseases. Finally, 5-(m-Tolyl)isoxazole may have potential as a tool for studying the role of isoxazole derivatives in biological systems, and further research in this area is warranted.
Conclusion
In conclusion, 5-(m-Tolyl)isoxazole is a heterocyclic compound that has been extensively used in scientific research due to its unique chemical structure and biological properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, and may have potential as a treatment for various diseases. Additionally, 5-(m-Tolyl)isoxazole has been used as a tool to study the role of isoxazole derivatives in biological systems. While there are some limitations to using 5-(m-Tolyl)isoxazole in lab experiments, there are several potential future directions for research on this compound.
Applications De Recherche Scientifique
5-(m-Tolyl)isoxazole has been extensively used in scientific research due to its various biological activities. It has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, 5-(m-Tolyl)isoxazole has been used as a tool to study the role of isoxazole derivatives in biological systems.
Propriétés
Numéro CAS |
129747-41-7 |
|---|---|
Nom du produit |
5-(m-Tolyl)isoxazole |
Formule moléculaire |
C10H9NO |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
5-(3-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H9NO/c1-8-3-2-4-9(7-8)10-5-6-11-12-10/h2-7H,1H3 |
Clé InChI |
NSVPDKKWSHIUQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CC=NO2 |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC=NO2 |
Synonymes |
Isoxazole, 5-(3-methylphenyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)
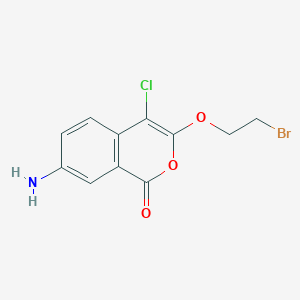
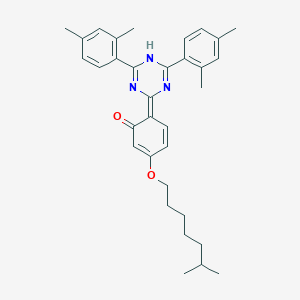
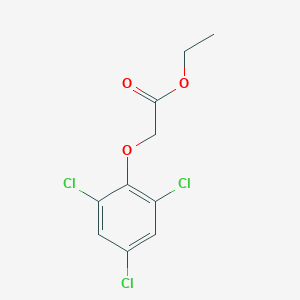
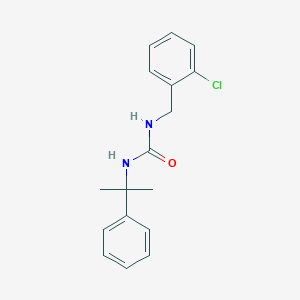
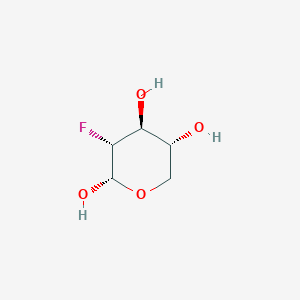
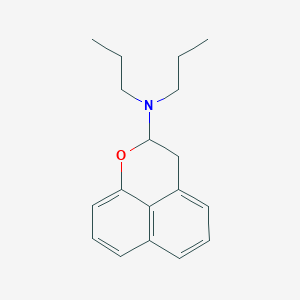
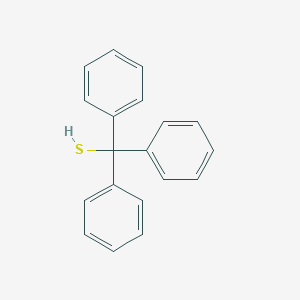
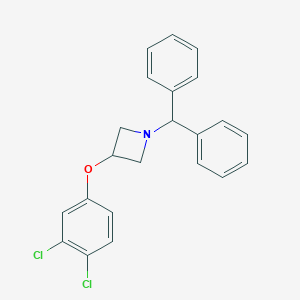
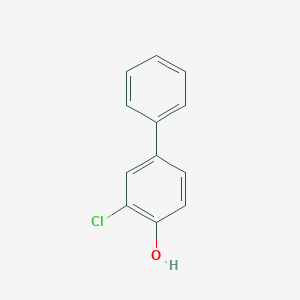
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)
